Levonorgestrel EP Impurity V
Overview
Description
Levonorgestrel EP Impurity V, also known as 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol (as per EP), is an impurity of Levonorgestrel . It is developed using various organic synthesis and analytical techniques .
Molecular Structure Analysis
The molecular formula of Levonorgestrel EP Impurity V is C22H28O2, and its molecular weight is 324.5 . The IUPAC name is (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .Physical And Chemical Properties Analysis
Levonorgestrel EP Impurity V has a molecular formula of C22H28O2 and a molecular weight of 324.5 . Additional physical and chemical properties are not detailed in the available resources.Scientific Research Applications
1. Endometrial Receptivity and Fertility Control
Levonorgestrel has been studied for its effects on endometrial receptivity markers, crucial for understanding fertility regulation. A study by Meng et al. (2009) investigated the impact of levonorgestrel on endometrial receptivity factors in a three-dimensional endometrial construct. Interestingly, levonorgestrel did not affect the expression of these markers, in contrast to other fertility-regulating drugs like mifepristone. This finding suggests levonorgestrel's potential role in fertility control without altering endometrial receptivity, which is vital for embryo implantation and successful pregnancy (Meng, Andersson, Bentin-Ley, Gemzell‐Danielsson, & Lalitkumar, 2009).
2. Analytical Methods in Pharmaceutical Analysis
In pharmaceutical analysis, accurate separation of chiral compounds, including levonorgestrel, is essential. Gazdag, Szepesi, and Mihályfi (1988) explored high-performance liquid chromatographic methods for separating levonorgestrel enantiomers, focusing on its purity testing and the simultaneous determination of enantiomeric and non-isomeric impurities. Their research contributes to the understanding of analytical techniques for quality control in pharmaceuticals containing levonorgestrel (Gazdag, Szepesi, & Mihályfi, 1988).
3. Environmental Impact and Soil Adsorption
Levonorgestrel, as an endocrine-disrupting chemical, poses environmental risks. Tang, Shi, Li, Xia, Hu, and Cao (2012) conducted research to understand the adsorption properties and degradation dynamics of levonorgestrel in various soils. They found that total organic carbon significantly influences levonorgestrel's adsorption, highlighting the environmental considerations necessary for managing the disposal and environmental impact of levonorgestrel-containing products (Tang, Shi, Li, Xia, Hu, & Cao, 2012).
Safety And Hazards
While specific safety and hazard information for Levonorgestrel EP Impurity V is not detailed in the available resources, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Levonorgestrel, the parent compound, is suspected of causing cancer and may damage fertility .
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKYEZGQCNWQRT-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levonorgestrel EP Impurity V | |
CAS RN |
14009-70-2 | |
Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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